N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Description
N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H15Cl2N5O2S and its molecular weight is 412.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antimalarial Effects : Research by Werbel, Elslager, and Chu (1973) demonstrates the synthesis of 2-(3,4-dichloroanilino)-7-[[[(dialkylamino)alkyl]amino]]-5-methyl-s-triazolo[1,5-a]pyrimidines, showing antimalarial activity against P. berghei in mice, suggesting potential utility in antimalarial drug development. The synthesis involved reactions starting from 3,4-dichlorophenylisothioeyanate, indicating the relevance of dichlorophenyl components in medicinal chemistry (Werbel, Elslager, & Chu, 1973).
Antiasthma Agents : Medwid et al. (1990) reported on the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, showcasing the role of triazolo[1,5-c]pyrimidines in developing treatments for asthma. This highlights the importance of pyrimidine derivatives in creating medication targeting respiratory conditions (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).
Antimicrobial and Anti-inflammatory : El-Gazzar, Hafez, and Nawwar (2009) synthesized acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, demonstrating significant activity against both gram-negative and gram-positive bacteria, along with potent anti-inflammatory and analgesic activities. This suggests the potential for developing new antimicrobial and anti-inflammatory agents from pyrimidine derivatives (El-Gazzar, Hafez, & Nawwar, 2009).
Serotonin 5-HT6 Receptor Antagonists : Ivachtchenko et al. (2010) prepared 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, evaluated for their 5-HT6 receptor binding affinity. This research indicates the potential of such compounds in developing treatments for disorders related to serotonin receptor activity (Ivachtchenko, Golovina, Kadieva, Koryakova, Kovalenko, Mitkin, Okun, Ravnyeyko, Tkachenko, & Zaremba, 2010).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N5O2S/c1-2-3-10-7-13(24)20-15-21-22-16(23(10)15)26-8-14(25)19-9-4-5-11(17)12(18)6-9/h4-7H,2-3,8H2,1H3,(H,19,25)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFKQNDKDPQCFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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